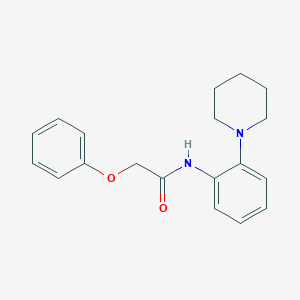![molecular formula C18H19BrN2O3 B244939 5-bromo-N-[3-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244939.png)
5-bromo-N-[3-(isobutyrylamino)phenyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[3-(isobutyrylamino)phenyl]-2-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is also known as BIBX1382, and its chemical formula is C19H21BrN2O3.
Mecanismo De Acción
The mechanism of action of BIBX1382 involves its ability to block the activity of the epidermal growth factor receptor (EGFR) by binding to the receptor's ATP-binding site. This prevents the activation of downstream signaling pathways that are involved in cell proliferation, migration, and survival. By inhibiting the activity of EGFR, BIBX1382 can induce apoptosis (cell death) in cancer cells and reduce the growth and proliferation of tumors.
Biochemical and Physiological Effects:
BIBX1382 has been shown to have several biochemical and physiological effects in various types of cells and tissues. In cancer cells, BIBX1382 can induce cell cycle arrest and apoptosis, resulting in the inhibition of tumor growth and proliferation. In neuronal cells, BIBX1382 can modulate the activity of certain receptors involved in neurotransmission, leading to potential applications in the treatment of neurological disorders. Additionally, BIBX1382 has been shown to have anti-inflammatory effects and can reduce the activity of certain enzymes involved in cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BIBX1382 in lab experiments is its specificity for the epidermal growth factor receptor (EGFR), which allows for targeted inhibition of this pathway in cancer cells. Additionally, BIBX1382 has been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. However, one of the main limitations of using BIBX1382 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on BIBX1382. One area of interest is the development of new synthetic methods for producing BIBX1382 with higher yields and improved purity. Additionally, further studies are needed to investigate the potential applications of BIBX1382 in the treatment of various types of cancer, neurological disorders, and cardiovascular diseases. Finally, there is a need for more in-depth studies to investigate the mechanism of action of BIBX1382 and its effects on specific signaling pathways and cellular processes.
Métodos De Síntesis
The synthesis of BIBX1382 involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to produce 5-bromo-2-methoxybenzoyl chloride. This intermediate product is then reacted with 3-(isobutyrylamino)aniline in the presence of triethylamine to yield 5-bromo-N-[3-(isobutyrylamino)phenyl]-2-methoxybenzamide. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
BIBX1382 has been extensively studied for its potential applications in various areas of scientific research, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer treatment, BIBX1382 has been shown to inhibit the growth and proliferation of cancer cells by blocking the epidermal growth factor receptor (EGFR) signaling pathway, which is involved in the development and progression of various types of cancer. BIBX1382 has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to cross the blood-brain barrier and target specific receptors in the brain. Additionally, BIBX1382 has been shown to have potential applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis, by inhibiting the activity of certain enzymes involved in these conditions.
Propiedades
Fórmula molecular |
C18H19BrN2O3 |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-11(2)17(22)20-13-5-4-6-14(10-13)21-18(23)15-9-12(19)7-8-16(15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Clave InChI |
KQMNVCYAPCNNLS-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC |
SMILES canónico |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244856.png)
![5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B244858.png)
![3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244859.png)
![5-chloro-2-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244862.png)
![3-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244863.png)
![4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244864.png)







